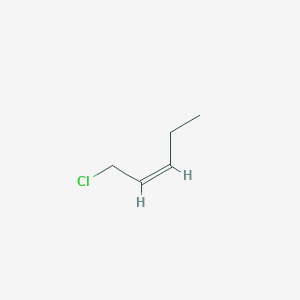

cis-1-Chloro-pent-2-ene

CAS No.:

Cat. No.: VC18435216

Molecular Formula: C5H9Cl

Molecular Weight: 104.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9Cl |

|---|---|

| Molecular Weight | 104.58 g/mol |

| IUPAC Name | (Z)-1-chloropent-2-ene |

| Standard InChI | InChI=1S/C5H9Cl/c1-2-3-4-5-6/h3-4H,2,5H2,1H3/b4-3- |

| Standard InChI Key | UPJCRKZUCADENN-ARJAWSKDSA-N |

| Isomeric SMILES | CC/C=C\CCl |

| Canonical SMILES | CCC=CCCl |

Introduction

Structural and Molecular Characteristics

Molecular Configuration and Isomerism

cis-1-Chloro-pent-2-ene belongs to the class of chloroalkenes, characterized by the presence of both a chlorine substituent and a carbon-carbon double bond. The compound’s IUPAC name, (Z)-1-chloropent-2-ene, reflects the Z-configuration of the double bond, where the higher-priority groups (the chlorine atom and the longer alkyl chain) reside on the same side. This stereochemistry results in distinct physicochemical properties compared to its trans isomer, including differences in dipole moment and boiling point.

The molecular formula C₅H₉Cl corresponds to a mono-chlorinated pentene with a degree of unsaturation of one. Quantum mechanical calculations predict a planar geometry around the double bond, with bond angles approximating 120° for the sp²-hybridized carbons . Restricted rotation about the double bond enforces cis-trans isomerism, making this compound a valuable substrate for studying stereochemical effects in elimination and addition reactions.

Spectroscopic and Physical Properties

Key spectroscopic data for cis-1-chloro-pent-2-ene include:

-

¹H NMR: The vinylic protons adjacent to the chlorine atom resonate as a multiplet in the δ 5.2–5.8 ppm range, while the allylic methylene protons (CH₂Cl) appear near δ 3.4–3.7 ppm .

-

IR Spectroscopy: Stretching vibrations for the C=C bond are observed at ~1640 cm⁻¹, and C-Cl absorption occurs near 550–650 cm⁻¹.

Physical properties such as boiling point and solubility remain understudied, but analogous chloroalkenes suggest moderate volatility (estimated bp: 90–110°C) and limited water solubility due to the nonpolar hydrocarbon backbone.

Table 1: Key Molecular Properties of cis-1-Chloro-pent-2-ene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₉Cl | |

| Molecular Weight | 104.58 g/mol | |

| IUPAC Name | (Z)-1-chloropent-2-ene | |

| CAS Number | Not publicly disclosed | |

| Isomeric SMILES | CC/C=C\CCl |

Synthesis and Reaction Pathways

Synthetic Routes

While detailed synthetic protocols for cis-1-chloro-pent-2-ene are scarce, two general approaches dominate the literature:

-

Chlorination of Pent-2-ene: Direct chlorination using Cl₂ in the presence of FeCl₃ as a catalyst proceeds via a free radical mechanism. This method often yields a mixture of regioisomers, requiring chromatographic separation to isolate the cis isomer.

-

Dehydrohalogenation of 1,2-Dichloropentane: Treatment with a strong base like KOH in ethanol induces β-elimination, forming the double bond. Stereochemical control is achieved through careful selection of reaction conditions (e.g., E2 vs. E1 mechanisms).

Industrial-scale production remains challenging due to the compound’s thermal instability and propensity for isomerization under acidic conditions.

Electrophilic Addition and Substitution

The double bond in cis-1-chloro-pent-2-ene participates in characteristic alkene reactions:

-

Hydrohalogenation: Reaction with HBr follows Markovnikov’s rule, yielding 1-chloro-3-bromopentane. The chlorine atom’s electron-withdrawing effect stabilizes the carbocation intermediate, enhancing regioselectivity.

-

Oxidation: Ozonolysis cleaves the double bond, producing chlorinated carbonyl compounds. This reaction serves as a diagnostic tool for determining double bond position .

The chlorine substituent also enables nucleophilic substitution. Hydrolysis with aqueous NaOH at 80°C generates 2-penten-1-ol, though competing elimination reactions reduce yields to ~31% under strongly basic conditions.

Thermal Decomposition and Kinetic Behavior

Pyrolysis Mechanisms

Gas-phase pyrolysis of cis-1-chloro-pent-2-ene primarily involves dehydrochlorination to form 1,3-pentadiene and HCl. This unimolecular process follows a six-centered cyclic transition state, as evidenced by kinetic isotope effects and computational studies . The reaction is homogeneous and non-chain, with an activation energy of 181.8 kJ/mol and a pre-exponential factor (log A) of 12.81 .

Table 2: Kinetic Parameters for Thermal Decomposition

| Parameter | Value | Source |

|---|---|---|

| Activation Energy (Eₐ) | 181.8 ± 8.7 kJ/mol | |

| log A (s⁻¹) | 12.81 ± 0.77 | |

| Temperature Range | 564–617 K | |

| Major Products | 1,3-pentadiene + HCl |

Isomerization Pathways

At elevated temperatures (>600 K), cis-trans isomerization competes with dehydrochlorination. This heterogeneous process occurs on reactor surfaces and follows first-order kinetics. The activation barrier for isomerization is approximately 15% lower than for HCl elimination, explaining the preferential formation of trans isomers at lower temperatures .

Comparison with Structurally Analogous Compounds

cis-1-Chloro-2-butene

Shorter-chain analog cis-1-chloro-2-butene exhibits similar dehydrochlorination kinetics but with a 12% lower activation energy (159.4 kJ/mol) . The reduced stability of the six-membered transition state in the butene derivative accounts for this difference.

3-Chloro-1-pentene

This positional isomer demonstrates divergent reactivity. Hydrogenation yields an achiral product due to symmetric addition of H₂ across the double bond, contrasting with the chiral alkane produced from cis-1-chloro-pent-2-ene.

Table 3: Comparative Reactivity of Chloroalkenes

| Compound | Dehydrochlorination Eₐ (kJ/mol) | Hydrogenation Product |

|---|---|---|

| cis-1-Chloro-pent-2-ene | 181.8 | Chiral pentane |

| cis-1-Chloro-2-butene | 159.4 | Chiral butane |

| 3-Chloro-1-pentene | 175.2 | Achiral pentane |

Applications and Future Research Directions

Synthetic Utility

cis-1-Chloro-pent-2-ene serves as a precursor in organometallic synthesis, particularly in preparing chiral ligands for asymmetric catalysis. Its rigid structure facilitates the formation of stereodefined metal complexes.

Recommended Research Initiatives

-

Mechanistic Studies: Advanced computational methods (e.g., DFT calculations) could elucidate the precise geometry of the six-centered transition state during pyrolysis .

-

Catalytic Applications: Investigating palladium-catalyzed coupling reactions may unlock new pathways for synthesizing functionalized alkenes.

-

Environmental Impact: Biodegradation studies are needed to assess the compound’s environmental persistence and toxicity profile .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume